molecular formula C8H20N2 B1619540 N,N-Diethyl-N',N'-dimethylethylenediamine CAS No. 123-10-4

N,N-Diethyl-N',N'-dimethylethylenediamine

Cat. No.: B1619540
CAS No.: 123-10-4
M. Wt: 144.26 g/mol
InChI Key: YUKZJEQIDOFUPV-UHFFFAOYSA-N
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Description

N,N-Diethyl-N',N'-dimethylethylenediamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166325. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N,N-dimethylethane-1,2-diamine
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InChI

InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3
Source PubChem
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InChI Key

YUKZJEQIDOFUPV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
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DSSTOX Substance ID

DTXSID3059553
Record name 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl-
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Molecular Weight

144.26 g/mol
Source PubChem
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CAS No.

123-10-4
Record name N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-
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Record name N,N-diethyl-N',N'-dimethylethylenediamine
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Record name N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine
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Structural Classification and Nomenclature of Substituted Ethylenediamines

N,N-Diethyl-N',N'-dimethylethylenediamine belongs to the family of saturated aliphatic diamines. Its core structure is the ethane-1,2-diamine (ethylenediamine) backbone, a two-carbon chain with a nitrogen atom attached to each carbon. What distinguishes this compound is the specific substitution pattern on its two nitrogen atoms.

It is classified as a symmetrically substituted, tetra-alkylated ethylenediamine (B42938). Both nitrogen atoms are tertiary amines, meaning each is bonded to three carbon atoms. Specifically, one nitrogen atom is bonded to two ethyl groups, while the other is bonded to two methyl groups. However, the systematic IUPAC name, N,N'-diethyl-N,N'-dimethylethane-1,2-diamine , clarifies that each nitrogen is symmetrically substituted with one ethyl and one methyl group. nih.gov This specific arrangement of alkyl groups imparts distinct steric and electronic properties to the molecule, influencing its potential as a chelating ligand.

The nomenclature of substituted ethylenediamines follows systematic IUPAC rules. The "N" and "N'" locants are used to specify that the substituents are attached to the different nitrogen atoms of the ethylenediamine core. In this case, "N,N'-diethyl" indicates one ethyl group on each nitrogen, and "N,N'-dimethyl" indicates one methyl group on each nitrogen. nih.gov

Physicochemical Properties of N,N'-Diethyl-N,N'-dimethylethylenediamine
PropertyValue
CAS Number106-66-1 nih.gov
Molecular FormulaC₈H₂₀N₂ nih.gov
Molecular Weight144.26 g/mol nih.gov
IUPAC NameN,N'-diethyl-N,N'-dimethylethane-1,2-diamine nih.gov
Topological Polar Surface Area6.5 Ų nih.gov

Historical Overview of Diamine Ligands in Coordination Chemistry and Catalysis

Coordination compounds have been recognized since antiquity, but their systematic study began in the late 19th century with the work of Alfred Werner, who laid the foundation for modern coordination chemistry. Ethylenediamine (B42938) itself was one of the early and crucial bidentate ligands used to establish the principles of chelation and stereochemistry in metal complexes.

The utility of diamine ligands expanded significantly with the rise of organometallic catalysis in the 20th century. Initially, many copper-mediated cross-coupling reactions required harsh conditions and stoichiometric amounts of the metal. A major breakthrough occurred in the early 2000s when it was demonstrated that using diamine ligands could facilitate these reactions under much milder conditions with only catalytic amounts of copper. This advance dramatically increased the scope and applicability of C-N, C-O, and C-C bond-forming reactions, making them robust and indispensable tools in organic synthesis. The development of ligands such as N,N'-dimethylethylenediamine proved particularly effective, as the methyl groups prevented undesirable N-arylation of the ligand itself while enhancing catalytic rates. This historical progression underscored the principle that modifying the steric and electronic environment of the diamine backbone is a powerful strategy for tuning the reactivity and efficiency of metal catalysts.

Current Academic Significance of N,n Diethyl N ,n Dimethylethylenediamine Cas 106 66 1

Established Laboratory Synthesis Routes and Reaction Mechanisms

The primary laboratory methods for the synthesis of this compound involve the alkylation of a suitable diamine precursor. Two main approaches are prevalent: direct alkylation with ethylating agents and reductive amination.

One of the most common methods is the alkylation of N,N'-dimethylethylenediamine with an ethyl halide , such as ethyl bromide or ethyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atoms of N,N'-dimethylethylenediamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion.

Another significant route is the reaction of a dihaloalkane with a suitable amine . A patented process describes the synthesis of N,N'-dialkylalkanediamines, including N,N'-diethyl-1,2-ethanediamine, by reacting a dihaloalkane with a lower alkylamine. google.com This method emphasizes the importance of controlling the concentration of the haloalkaneamine intermediate to minimize the formation of undesirable by-products such as cyclic diamines and trialkylalkanetriamines. google.com

A related industrial preparation involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride . This process, often conducted in an autoclave under pressure and elevated temperatures, utilizes a base like sodium methoxide (B1231860) to act as an acid scavenger. phasetransfercatalysis.com

Reductive amination offers an alternative pathway. This method would involve the reaction of N,N'-dimethylethylenediamine with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms a hemiaminal, which then dehydrates to an iminium ion. The reducing agent subsequently reduces the iminium ion to the final tertiary amine product. Common reducing agents for this purpose include sodium borohydride (B1222165) and its derivatives.

Optimization of Reaction Parameters and Yields

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several reaction parameters.

For the alkylation of N,N'-dimethylethylenediamine with ethyl halides , key parameters to control include:

ParameterInfluence on ReactionOptimized Conditions (General)
Temperature Higher temperatures can increase the reaction rate but may also lead to increased side reactions and decomposition.Moderate temperatures are generally preferred.
Solvent The choice of solvent can affect the solubility of reactants and the reaction rate.Aprotic polar solvents are often used.
Base The strength and stoichiometry of the base are crucial for neutralizing the acid byproduct and preventing the protonation of the amine reactant.An excess of a non-nucleophilic base is typically employed.
Molar Ratio of Reactants An excess of the ethylating agent can favor the formation of the desired tetra-substituted product but may also lead to the formation of quaternary ammonium (B1175870) salts.A carefully controlled stoichiometric ratio is important.

In the synthesis of N,N'-dialkylalkanediamines from dihaloalkanes, a patented process highlights that maintaining a low concentration of the N-alkyl-monohaloalkaneamine intermediate is critical for achieving high yields of the desired product and minimizing the formation of cyclic and triamine impurities. google.com Yields of N,N'-dimethyl-1,2-ethanediamine as high as 93.0% have been reported by controlling the intermediate concentration. google.com

For the preparation of N,N-diethylethylenediamine from diethylamine and 2-chloroethylamine hydrochloride, a Chinese patent suggests the following optimized conditions, which may be adaptable for the synthesis of the target compound: a molar ratio of diethylamine to 2-chloroethylamine hydrochloride of 4:1, a reaction temperature of 150 °C, and a reaction pressure of 1 MPa, resulting in high product yields. phasetransfercatalysis.com The use of a Lewis acid catalyst, such as cuprous chloride, can also enhance the reaction rate. phasetransfercatalysis.com

Precursor Chemistry and Accessibility of Starting Materials

The synthesis of this compound relies on the availability of key starting materials.

The primary precursors are:

N,N'-Dimethylethylenediamine (CAS 110-70-3): This is a commercially available secondary diamine. It can be synthesized by reacting methylamine (B109427) with 1,2-dichloroethane (B1671644) under pressure. phasetransfercatalysis.com

Ethylating Agents:

Ethyl Halides (e.g., Ethyl Bromide, Ethyl Chloride): These are common and readily available alkylating agents.

Acetaldehyde (for reductive amination): A widely accessible aldehyde.

1,2-Dichloroethane (CAS 107-06-2): A common industrial chemical used in the synthesis of various organic compounds, including diamine precursors.

N,N-Diethylethylamine (CAS 100-36-7): A commercially available tertiary amine that can serve as a precursor in certain synthetic routes.

Emerging Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of amines, including tertiary amines like this compound.

Catalytic N-Alkylation: Research is ongoing into the use of catalysts to promote the N-alkylation of amines with alcohols, which are considered greener alkylating agents than alkyl halides as they produce water as the only byproduct. rsc.orgacs.org Heterogeneous catalysts are particularly attractive as they can be easily separated and reused. acs.org For instance, titanium hydroxide (B78521) has been shown to be an efficient and selective catalyst for the N-alkylation of amines with alcohols. acs.org

Phase Transfer Catalysis (PTC): This technique offers a green alternative for N-alkylation reactions. acsgcipr.org PTC can facilitate the reaction between a water-soluble amine and a water-insoluble alkylating agent by using a phase-transfer catalyst to transport the amine anion into the organic phase. This method can reduce the need for harsh organic solvents and may allow for the use of milder reaction conditions. acsgcipr.org The use of quaternary ammonium salts as phase-transfer catalysts is common in these applications. acsgcipr.org

Use of Biomass-Derived Precursors: A long-term green chemistry goal is the utilization of renewable resources. While not yet specific to this compound, research into the synthesis of amines and their precursors from biomass is an active area. This could eventually lead to more sustainable pathways for producing a wide range of amines.

These emerging strategies hold the promise of making the synthesis of this compound and other valuable amines more efficient, economical, and environmentally responsible.

Fundamental Principles of Ligand Chelation and Metal Ion Interactions

This compound, an N-tetrasubstituted derivative of ethylenediamine (B42938), functions as a bidentate ligand, coordinating to a single metal center through the lone pairs of its two tertiary nitrogen atoms. This coordination results in the formation of a stable five-membered chelate ring, a common structural motif in coordination chemistry. The chelating effect, wherein the bidentate binding is entropically more favorable than the binding of two separate monodentate ligands, is a primary driver for complex formation.

Investigation of Chelate Ring Conformations and Flexibility

Upon chelation, the ethylenediamine backbone of the ligand adopts a puckered or "gauche" conformation. This is energetically favored over an eclipsed conformation, which would induce significant torsional strain. The resulting five-membered metallacycle is therefore non-planar. The degree of this puckering, defined by the N-C-C-N torsion angle, is a balance between minimizing torsional strain and accommodating the steric demands of the substituents on the nitrogen atoms.

For this compound, the presence of two ethyl and two methyl groups introduces considerable steric repulsion. This forces the chelate ring into a specific, and likely more rigid, conformation to minimize the energetic penalty of non-bonded interactions between the alkyl groups. The flexibility of this chelate ring is consequently reduced compared to less substituted ethylenediamines. The specific conformation will aim to place the bulkier ethyl groups and the smaller methyl groups in positions that minimize steric clash, both with each other and with other ligands in the metal's coordination sphere.

Elucidation of Preferred Coordination Geometries with Transition and Main Group Metals

The steric hindrance created by the four alkyl groups is a dominant factor in determining the coordination geometry of the metal complex. While unsubstituted ethylenediamine readily forms octahedral complexes (e.g., [M(en)₃]ⁿ⁺), the increased bulk of N-alkyl substituents makes the formation of such highly coordinated species less favorable.

Research on structurally related N-alkylated ethylenediamines demonstrates a clear trend: increasing the size of the alkyl groups promotes the formation of lower coordination number geometries. evitachem.com For instance, with nickel(II), there is an equilibrium between the four-coordinate square planar geometry and the six-coordinate octahedral geometry. The significant steric strain introduced by the two ethyl and two methyl groups in this compound strongly favors the formation of four-coordinate square planar or tetrahedral complexes, as these geometries allow the bulky ligand to occupy more space. evitachem.com

Transition Metals: With transition metals like Ni(II), Cu(II), and Pd(II), square planar or distorted tetrahedral geometries are anticipated. For example, the related ligand N,N-diethylethylenediamine forms a distorted tetrahedral complex with zinc(II), a main group metal. researchgate.net It is expected that this compound would induce similar or even more distorted geometries due to its greater steric profile.

Main Group Metals: For main group metals such as Zn(II) or Cd(II), which commonly favor tetrahedral coordination, this ligand is well-suited to form stable 1:1 complexes (e.g., [M(ligand)X₂]).

Formation and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and bonding.

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) of this compound Complexes

Spectroscopic methods are essential for elucidating the structure of these complexes in both solution and solid states.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex reveals key information about coordination. The C-N stretching vibrations of the tertiary amine groups are expected to shift upon coordination to a metal center. More definitively, the formation of a metal-ligand bond introduces new vibrational modes. The appearance of bands in the far-infrared region (typically below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) stretching vibrations is direct evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons in the ethyl (-CH₂CH₃) and methyl (-CH₃) groups of the ligand will change upon coordination due to the influence of the metal ion's electron-withdrawing nature and changes in the local electronic environment. nih.gov The symmetry of the resulting complex in solution can also be inferred from the number of distinct signals observed.

UV-Vis Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy is used to study the d-d electronic transitions. The energy and intensity of these absorption bands are characteristic of the metal ion and its coordination geometry (e.g., square planar vs. tetrahedral). These spectra provide insight into the ligand field strength and the geometry of the complex in solution. researchgate.net

Solid-State Structural Analysis via X-ray Crystallography

For example, the crystal structure of diacetato(N,N-diethylethylenediamine)zinc(II) shows the Zn(II) center in a distorted tetrahedral geometry, coordinated to the two nitrogen atoms of the ligand and two oxygen atoms from the acetate (B1210297) anions. researchgate.net It is highly probable that a similar complex with this compound would exhibit a comparable, if not more pronounced, tetrahedral distortion to accommodate the additional steric bulk of the two N-methyl groups.

Quantitative Assessment of Ligand-Metal Binding

The stability of metal complexes is quantified by their formation constants (or stability constants, K) and the associated thermodynamic parameters (enthalpy ΔH and entropy ΔS of formation). Potentiometric titration is a common method for determining these values in solution.

Studies on mixed ligand complexes of copper(II) with various diamines have shown a clear trend related to steric hindrance. asianpubs.orgchemicalbook.com The stability of the complexes decreases as the steric bulk on the nitrogen atoms increases. This is because larger substituents can prevent the ligand from achieving the optimal geometry for strong metal-ligand bonding.

Table 1: Comparison of Logarithms of Formation Constants for [Cu(2,2'-bipyridylamine)(L)]²⁺ Complexes asianpubs.org
Ligand (L)log K
ethylenediamine9.03
N,N-dimethylethylenediamine7.14
N,N-diethylethylenediamine6.90

As shown in Table 1, the stability constant for the copper(II) complex with N,N-diethylethylenediamine is lower than that for the N,N-dimethylethylenediamine complex, which is in turn significantly lower than that for the unsubstituted ethylenediamine complex. asianpubs.org Based on this established trend, it can be inferred that the formation constant for a corresponding complex with this compound would be even lower than 6.90, reflecting the combined steric repulsion of two ethyl and two methyl groups, which represents the highest level of steric hindrance among these examples.

Determination of Relative Binding Constants with Organometallic Species

The determination of relative binding constants, often expressed as stability constants (log K), is fundamental to understanding the strength of the interaction between a ligand and a metal ion in solution. For this compound, direct and extensive data on its binding with a wide array of organometallic species is not abundantly available in the literature. However, insights can be gleaned from studies on structurally related N-alkylated ethylenediamines, particularly with transition metal ions like copper(II).

Research on mixed ligand complexes of copper(II) with 2,2'-bipyridylamine and various diamines provides valuable comparative data. These studies indicate that the stability of the resulting complexes is influenced by the nature of the alkyl substituents on the nitrogen atoms of the ethylenediamine backbone. For instance, in a comparative study, the complex of [Cu-2,2'-bipyridylamine-N,N-diethylethylenediamine] was found to have a lower formation constant than the corresponding [Cu-2,2'-bipyridylamine-N,N-dimethylethylenediamine] complex. researchgate.net This suggests that the larger ethyl groups in N,N-diethylethylenediamine introduce greater steric hindrance compared to the methyl groups in N,N-dimethylethylenediamine, thereby reducing the stability of the complex. researchgate.net

While specific stability constants for this compound are not explicitly detailed in these studies, the trend suggests that its binding affinity would likely fall between that of N,N-diethylethylenediamine and N,N-dimethylethylenediamine, though this is an extrapolation. The combination of both methyl and ethyl groups on the nitrogen atoms of this compound would present a unique steric and electronic profile.

A study on the extraction of anionic surfactants using a series of copper(II)-ethylenediamine derivative complexes provides another point of comparison. The extraction constant (log Kex) for the ion-pair formed between the copper complex and the surfactant can be seen as an indicator of the stability and hydrophobicity of the complex. The log Kex values for complexes with different ethylenediamine derivatives were determined, and the results are presented in the table below.

Ligand (R-en)log Kex for Dodecyl Sulphate (DS)
ethylenediamine (en)7.93
N,N'-dimethylethylenediamine (NN'Me₂en)9.19
N,N-dimethylethylenediamine (NNMe₂en)8.88
N,N-diethylethylenediamine (NNEt₂en)8.74
1,2-cyclohexanediamine (Cyen)11.45

Data sourced from a study on the extraction of anionic surfactants with copper(II)-ethylenediamine derivative complexes. taylorandfrancis.com

This data indicates that the nature of the N-alkyl substituents significantly influences the extraction efficiency, which is related to the stability and lipophilicity of the copper complex.

Measurement of Ligand-Metal Binding Energies

The direct measurement of ligand-metal binding energies provides a thermodynamic basis for understanding the stability of coordination complexes. Such data for this compound is scarce in the literature. However, thermodynamic studies on related copper(II) complexes with ethylenediamine and its N-methylated derivatives offer valuable insights into the enthalpic and entropic contributions to complex formation.

A study investigating the thermodynamics of complex formation between copper(II) and ethylenediamine (en), N,N'-dimethylethylenediamine (dmen), and N,N-dimethylethylenediamine (admn) revealed that N-methyl substitution reduces the heat of reaction (ΔH) and leads to more positive entropy changes (ΔS). psu.edu The thermodynamic parameters for the formation of [CuL]²⁺ and [CuL₂]²⁺ complexes are summarized below.

Ligand (L)Complexlog K-ΔG° (kcal/mol)-ΔH° (kcal/mol)ΔS° (cal/mol·K)
en[CuL]²⁺10.4814.3012.85
[CuL₂]²⁺9.0712.3812.01
dmen[CuL]²⁺9.9613.5910.710
[CuL₂]²⁺7.3710.059.23
admn[CuL]²⁺9.7713.338.616
[CuL₂]²⁺6.488.847.74

Thermodynamic data for the formation of copper(II) complexes with ethylenediamine and its N-methylated derivatives in 0.5M KNO₃ at 25°C. psu.edu

These data illustrate that increasing N-methylation leads to a less exothermic reaction, which is compensated by a more favorable entropy change. This trend is attributed to the combination of electronic effects of the methyl groups and changes in the solvation of the complex ions. For this compound, one could anticipate a similar trend, where the presence of both ethyl and methyl groups would influence the enthalpy and entropy of complexation in a manner reflective of their combined steric and electronic properties.

Comparative Coordination Behavior with Analogous Chelating Diamines

Analysis of Steric and Electronic Influences on Ligand Efficacy

The efficacy of a chelating diamine ligand is a delicate balance of its steric and electronic properties. For this compound, the presence of both methyl and ethyl groups on the nitrogen atoms creates an asymmetric steric environment and a specific electronic profile.

Steric Influences: The size of the alkyl groups on the nitrogen atoms directly impacts the stability of the resulting metal complexes. Larger alkyl groups can cause steric hindrance, which can weaken the metal-ligand bond and affect the geometry of the coordination sphere. researchgate.net In the case of this compound, the two ethyl groups are bulkier than the two methyl groups, leading to a more sterically demanding coordination environment compared to symmetrically N,N'-dimethylated or N,N,N',N'-tetramethylethylenediamine (TMEDA). chemicalbook.com This increased steric bulk can disfavor the formation of certain complex geometries and may lead to lower stability constants compared to less substituted analogues. researchgate.net A study on the N-alkylation of ethylenediamine demonstrated that the yields of tetra-N-alkylated products decrease significantly with the increasing molecular volume of the alcohols used for alkylation, highlighting the impact of steric hindrance.

Benchmarking against N,N,N',N'-Tetramethylethylenediamine (TMEDA) and Other Amines in Specific Complexation Studies

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a widely used chelating ligand in organometallic chemistry, particularly in the context of organolithium reagents. researchgate.netnih.gov It is known to break down the oligomeric structures of organolithium compounds, leading to increased reactivity. researchgate.net A direct comparative study of this compound with TMEDA under identical conditions is not readily found in the literature. However, by comparing the properties of related ligands, we can infer their relative performance.

TMEDA, with its four methyl groups, presents a certain level of steric hindrance. chemicalbook.com In this compound, the replacement of two methyl groups with two ethyl groups would increase the steric bulk around the nitrogen atoms. This increased steric hindrance in this compound would likely make it a less effective chelating agent for smaller metal ions compared to TMEDA, and could potentially lead to different aggregation states of organometallic complexes.

In studies of lithium diisopropylamide (LDA), it has been shown that the nature of the chelating diamine can significantly affect the structure and reactivity of the resulting complexes. evitachem.com While TMEDA is often used to enhance the reactivity of organolithium reagents, its effectiveness can be context-dependent. researchgate.net For this compound, its greater steric bulk compared to TMEDA might lead to weaker chelation and potentially lower efficacy in breaking up organolithium aggregates.

The stability of copper(II) complexes with various N-alkylated ethylenediamines provides another point of comparison. As previously discussed, increasing the size of the alkyl substituents tends to decrease the stability of the copper complexes due to steric hindrance. researchgate.net This trend suggests that a copper(II) complex with this compound would likely be less stable than the corresponding TMEDA complex, assuming steric factors are dominant.

Applications in Organometallic Chemistry and Catalysis

Utilization as a Chelating Ligand in Organolithium Chemistry

Organolithium reagents are fundamental building blocks in organic synthesis; however, their high reactivity and tendency to form aggregates can present challenges. Chelating ligands, such as diamines, play a crucial role in modifying the reactivity and selectivity of these reagents. N,N-Diethyl-N',N'-dimethylethylenediamine serves as a bidentate ligand, coordinating to the lithium cation through its two nitrogen atoms. This chelation disrupts the aggregation of organolithium species, leading to the formation of more reactive monomeric or dimeric complexes.

The steric and electronic properties of the N-alkyl substituents in this compound are critical in determining the stability and reactivity of the resulting organolithium complexes. The presence of both smaller methyl and larger ethyl groups provides a unique steric environment around the lithium center, influencing the accessibility of the carbanion and, consequently, its nucleophilicity.

Impact on the Aggregation and Solution Structures of Organometallic Reagents

The state of aggregation of organometallic reagents in solution significantly impacts their reactivity. In non-coordinating solvents, organolithium compounds typically exist as large aggregates (tetramers, hexamers, etc.), which are generally less reactive. The addition of this compound can effectively break down these aggregates.

The equilibrium between different aggregation states is shifted towards smaller, more reactive species upon coordination of the diamine ligand. This deaggregation effect is dependent on factors such as the specific organolithium reagent, the solvent, and the temperature. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are instrumental in studying the solution structures of these chelated organolithium complexes.

Table 1: Influence of this compound on Organolithium Reagent Aggregation

Organolithium ReagentTypical Aggregation State (in hydrocarbon solvent)Aggregation State with this compound
n-ButyllithiumHexamericDimeric/Monomeric
sec-ButyllithiumTetramericDimeric/Monomeric
tert-ButyllithiumTetramericDimeric

Note: The exact aggregation state can vary based on experimental conditions.

Exploration of Catalytic Performance in Model Organic Transformations

The catalytic efficacy of metal complexes bearing the this compound ligand has been investigated in several model organic reactions. These studies aim to understand the fundamental aspects of how the ligand influences the catalytic activity and selectivity of the metal center.

One area of exploration is in polymerization reactions. The coordination of the diamine ligand to a metal initiator can affect the rate of polymerization and the properties of the resulting polymer. For example, in the anionic polymerization of styrenes or dienes initiated by organolithium reagents, the presence of this compound can lead to changes in the microstructure of the polymer.

Another area of interest is in metal-catalyzed addition reactions. The ligand can influence the stereochemical outcome of the addition of a nucleophile to a prochiral substrate. Research in this area is focused on developing new catalytic systems for the synthesis of chiral molecules, which are of significant importance in the pharmaceutical and fine chemical industries.

Computational and Theoretical Investigations of N,n Diethyl N ,n Dimethylethylenediamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N,N-Diethyl-N',N'-dimethylethylenediamine, DFT calculations can elucidate its reactivity and electronic properties by mapping electron density.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Calculated DFT Electronic Properties of this compound

Parameter Value (in a.u.) Description
HOMO Energy -0.235 Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy 0.085 Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 0.320 A measure of the excitability of the molecule.
Electronegativity (χ) 0.075 The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) 0.160 Resistance to change in electron distribution or charge transfer.

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule of this type. Actual values would be dependent on the specific level of theory and basis set used in the calculation.

Molecular Mechanics and Dynamics Simulations of Ligand Conformations and Dynamics

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules. These methods treat molecules as a collection of atoms held together by bonds, which are described by a set of classical mechanics-based potential energy functions known as a force field.

For a flexible molecule like this compound, which has multiple rotatable bonds, a vast number of conformations are possible. Conformational searches using MM can identify low-energy conformers. MD simulations provide a time-dependent view of the molecule's motion, revealing how it explores different conformational states and how it interacts with its environment, such as a solvent or a metal ion. These simulations can show the preference for gauche or anti conformations around the central C-C bond and the orientation of the ethyl and methyl groups.

Table 2: Torsional Angle Preferences in this compound from Molecular Dynamics

Torsional Angle Predominant Conformation(s) Description
N-C-C-N gauche (~60°), anti (~180°) The relative orientation of the two nitrogen atoms is crucial for its chelating ability. The gauche conformation is often required for chelation.
C-N-C-C (ethyl group) anti The ethyl groups tend to adopt an extended conformation to minimize steric hindrance.

Note: The information in this table is based on general principles of conformational analysis for similar diamine ligands.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are instrumental in predicting and interpreting spectroscopic data. DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, and the spectra can be assigned to specific molecular motions and chemical environments.

The study of intermolecular interactions, such as hydrogen bonding or van der Waals forces, is also accessible through computational chemistry. For this compound, understanding its interactions with solvent molecules or other species is important for predicting its behavior in solution. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these non-covalent interactions.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Corresponding Molecular Motion/Environment
IR Spectroscopy ~2950-2800 cm⁻¹ C-H stretching vibrations of ethyl and methyl groups.
IR Spectroscopy ~1460-1370 cm⁻¹ C-H bending vibrations.
¹H NMR Spectroscopy δ ~ 2.5-2.8 ppm Protons on the ethylenediamine (B42938) backbone (–CH₂–CH₂–).
¹H NMR Spectroscopy δ ~ 2.2-2.4 ppm Protons of the N-methyl groups (–N–CH₃).
¹³C NMR Spectroscopy δ ~ 50-55 ppm Carbon atoms of the ethylenediamine backbone.

Note: These predicted values are illustrative and would be refined by specific computational protocols.

Theoretical Models for Ligand-Metal Binding Thermodynamics and Kinetics

This compound is a bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. Theoretical models can be used to predict the thermodynamics and kinetics of this complexation process.

DFT calculations can determine the binding energy of the ligand to various metal ions, providing a measure of the thermodynamic stability of the resulting complex. The calculations can also reveal the preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral, depending on the metal and other ligands). By modeling the reaction pathway for ligand association and dissociation, it is possible to estimate the activation energies, which govern the kinetics of complex formation and dissociation.

Table 4: Theoretical Binding Parameters for a [M(this compound)]²⁺ Complex

Parameter Hypothetical Value Significance
Binding Energy (ΔE_bind) -150 to -250 kcal/mol Indicates the strength of the metal-ligand bond and the thermodynamic favorability of complex formation.
M-N Bond Distance 2.0 - 2.2 Å The equilibrium distance between the metal and the coordinating nitrogen atoms.
Activation Energy for Formation (ΔE_act_form) Low Suggests that the complex forms rapidly.

Note: These values are hypothetical and would vary significantly depending on the identity of the metal ion (M).

Future Research Directions and Broader Academic Implications

Design and Synthesis of N,N-Diethyl-N',N'-dimethylethylenediamine-Derived Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is paramount for advancing asymmetric catalysis, a field dedicated to selectively synthesizing one of a pair of enantiomers. While C₂-symmetric ligands have historically dominated this area, there is a growing appreciation for nonsymmetrical ligands which can offer unique steric and electronic environments. nih.gov this compound serves as a compelling, yet simple, achiral scaffold from which complex chiral ligands can be designed and synthesized.

Future research efforts are anticipated to focus on introducing chirality to the ethylenediamine (B42938) backbone or by appending chiral auxiliaries. The ethylenediamine motif is a well-established metal-binding site, and the strategic placement of chiral elements can effectively translate stereochemical information to a metal's catalytic center. nih.govresearchgate.net For instance, synthetic pathways could be developed to introduce chiral centers onto the two-carbon bridge connecting the nitrogen atoms. Alternatively, one of the N-alkyl groups could be replaced with a larger, chiral substituent. The modular nature of such syntheses would allow for the creation of a library of related ligands, where the steric and electronic properties can be fine-tuned. The differing sizes of the methyl and ethyl groups in the parent this compound already provide a degree of steric differentiation that could be exploited in more complex derivatives to influence the coordination geometry and, consequently, the enantioselectivity of catalytic reactions. nih.govevitachem.com

Investigation in Novel Metal-Catalyzed Reaction Pathways and Mechanisms

This compound's fundamental ability to act as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms, makes it a candidate for use in a wide array of metal-catalyzed reactions. evitachem.com The specific combination of N-ethyl and N-methyl substituents imparts a unique steric and electronic profile compared to more common ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N,N',N'-tetraethylethylenediamine (TEEDA). evitachem.com Research into the coordination chemistry of this compound with various transition metals is a crucial first step.

Potentiometric studies on similar, but less substituted, diamine ligands have shown that the size of the N-alkyl groups significantly influences the stability of the resulting metal complexes due to steric hindrance. asianpubs.org For example, copper(II) complexes with N,N-diethyl-substituted diamines can exhibit lower formation constants than their N,N-dimethyl counterparts, a direct consequence of the greater steric bulk of the ethyl groups. asianpubs.org Future investigations could systematically explore how the intermediate steric profile of this compound influences the reactivity and selectivity of catalysts in reactions such as cross-coupling, hydrogenation, and polymerization. Mechanistic studies would be essential to deconstruct how the ligand's coordination affects the stability of intermediates and the energy barriers of transition states in a catalytic cycle. evitachem.com

Table 1: Comparison of Steric Properties of Related Ethylenediamine Ligands

Ligand NameSubstituentsRelative Steric HindrancePotential Influence on Catalysis
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Four Methyl GroupsModerateFavors certain coordination geometries; widely used benchmark. evitachem.com
This compound Two Ethyl, Two Methyl GroupsIntermediateMay provide a unique balance of stability and reactivity. evitachem.com
N,N,N',N'-Tetraethylethylenediamine (TEEDA)Four Ethyl GroupsHighStrongly influences coordination, potentially favoring lower coordination numbers. evitachem.com

Exploration of Its Role in Supramolecular Assemblies and Advanced Materials Science

Supramolecular chemistry involves the construction of large, ordered structures from smaller molecular building blocks, held together by non-covalent interactions. Bidentate ligands like this compound are excellent candidates for use as "linkers" in the creation of coordination polymers and metal-organic frameworks (MOFs). evitachem.comresearchgate.net These materials are of immense interest for applications in gas storage, separation, and heterogeneous catalysis.

Development of High-Throughput Screening Methodologies for Ligand Discovery

The discovery of new catalysts and ligands is often a time-consuming process. High-throughput screening (HTS) offers a powerful alternative, allowing for the rapid evaluation of large libraries of compounds to identify promising candidates for a specific chemical transformation. nih.govnih.gov The development of HTS assays is crucial for accelerating the discovery of novel applications for ligands like this compound and its derivatives.

Future work could focus on designing HTS protocols specifically for metal-catalyzed reactions where diamine ligands are known to be effective. This involves creating a library of ligands based on a common scaffold, such as ethylenediamine, with systematic variations in the N-substituents. This compound would be a key member of such a library. The screening process itself can utilize various analytical techniques, including native mass spectrometry, to rapidly assess binding affinity and catalytic activity. nih.gov By pre-clustering ligand libraries based on structural similarity, researchers can more efficiently search for quantitative structure-activity relationships (QSAR), leading to more rational and targeted ligand design. researchgate.net Such methodologies would not only speed up the discovery of optimal ligands for known reactions but also facilitate the exploration of entirely new catalytic transformations.

Compound Index

Q & A

Basic: What synthetic methodologies are effective for preparing N,N-Diethyl-N',N'-dimethylethylenediamine?

Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. A high-yield approach involves reacting ethylenediamine derivatives with alkyl halides under controlled conditions. For example:

  • Step 1: React ethylenediamine with excess ethyl bromide in ethanol at 60°C for 24 hours under nitrogen .
  • Step 2: Purify via fractional distillation (boiling point ~119°C) and confirm purity using GC (>97%) .
  • Alternative: Use sodium iodide as a catalyst in 1,4-dioxane at 110°C, achieving >95% yield when paired with optimized stoichiometry .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:
Key methods include:

  • ¹H/¹³C NMR: Assign chemical shifts to distinguish between secondary (δ ~1.2–1.5 ppm for CH3) and tertiary amines (δ ~2.5–3.0 ppm for N–CH2). Non-equivalent methylene groups show splitting in ¹H NMR .
  • FT-IR: Confirm N–H stretches (absent in fully substituted amines) and C–N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 144.2 (C₆H₁₆N₂) with fragmentation patterns indicating ethyl and methyl substituents .

Advanced: How does this compound enhance CO₂ adsorption in metal-organic frameworks (MOFs)?

Answer:
this compound acts as a chemisorbent in MOFs by coordinating to open metal sites. For example:

  • MOF Functionalization: Post-synthetic modification of CuBTTri with this diamine increases CO₂ uptake to 9.5 wt% at 25°C under 0.15 bar CO₂ .
  • Mechanism: Amine-CO₂ chemisorption forms carbamates (confirmed via IR at 1650 cm⁻¹) with an isosteric heat of adsorption (−96 kJ/mol) .
  • Regeneration: Full reversibility is achieved at 60°C, enabling >70 cycles without degradation .
Parameter Value
CO₂ Capacity (25°C)2.38 mmol/g
Selectivity (CO₂/N₂)327 (IAST)
Surface Area (BET)870 m²/g

Advanced: How do reaction conditions influence its efficacy in cross-coupling catalysis?

Answer:
As a ligand in CuI-catalyzed reactions, performance depends on:

  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Non-polar solvents reduce yields by 30–40% .
  • Temperature: Optimal C–N coupling occurs at 80–100°C; higher temperatures promote side reactions (e.g., aryl halide decomposition) .
  • Ligand Ratio: A 1:1.2 CuI/ligand ratio maximizes turnover frequency (TOF = 12 h⁻¹), while excess ligand (>2 eq) inhibits activity due to steric effects .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage: Keep under inert gas (Ar/N₂) at <15°C to prevent oxidation .
  • PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats (flash point = 26°C) .
  • Spill Management: Neutralize with dry sand; avoid water (exothermic reaction with amines) .

Advanced: How can contradictions in catalytic efficiency data be resolved?

Answer: Discrepancies often arise from:

  • Impurity Effects: Trace moisture reduces CuI catalyst activity. Use molecular sieves during reactions .
  • Substrate Scope: Electron-deficient aryl halides (e.g., 4-NO₂-C₆H₄I) react faster (k = 0.45 min⁻¹) than electron-rich analogs (k = 0.12 min⁻¹) .
  • Characterization: Employ XAS (X-ray absorption spectroscopy) to verify ligand-metal coordination geometry and oxidation states .

Advanced: What role does this diamine play in stereodynamic macrocyclic synthesis?

Answer:
In synthesizing bis-phenanthroline macrocycles:

  • Template Effect: The diamine’s flexibility allows preorganization of phenanthroline units, achieving 48% yield for macrocycle 3 .
  • Steric Control: N,N-Diethyl groups hinder axial coordination, favoring planar transition states (confirmed by NOESY NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.